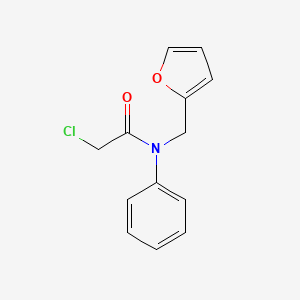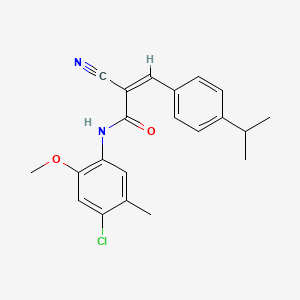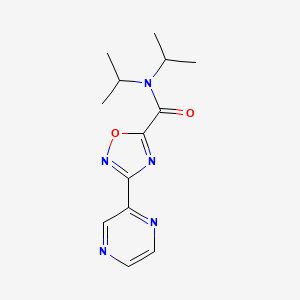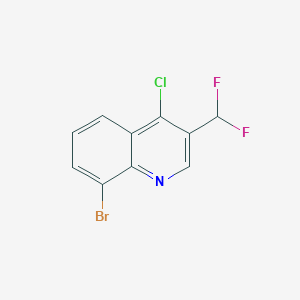![molecular formula C20H17ClF3N3O2 B2743636 3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478247-74-4](/img/structure/B2743636.png)
3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone is an interesting compound with numerous applications in scientific research. Its unique structure allows it to interact with various molecular targets, making it valuable in several fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing this compound typically involves multiple steps. The first step is often the formation of the 3-chloro-5-(trifluoromethyl)-2-pyridinylamine through a series of halogenation and amination reactions. The 2-pyridinylamine group is then attached to the 3-benzyl-4-hydroxy-2-pyridinone core. The final step is to link the two main structural components through an ethyl bridge under specific reaction conditions such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale. This often means optimizing reaction conditions for higher yields and purity, such as employing continuous flow reactors for the halogenation and amination steps. Advanced purification methods like crystallization and chromatography are used to ensure product consistency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The hydroxyl group at the 4th position of the pyridinone ring can undergo oxidation to form a ketone.
Reduction: : The nitro group in some derivatives can be reduced to an amine.
Substitution: : Halogenated positions on the pyridine ring are prime targets for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in acidic medium.
Reduction: : Hydrogen gas over palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: : Sodium ethoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
The major products of these reactions vary. Oxidation yields ketone derivatives, reduction yields amine-substituted derivatives, and substitution leads to a wide variety of functionalized compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone has applications in:
Chemistry: : As an intermediate in synthesizing more complex organic molecules.
Biology: : Inhibiting specific enzymes due to its interaction with active sites.
Medicine: : Potential therapeutic agent due to its ability to interact with biological targets.
Industry: : Used in the development of novel materials with specific properties.
Wirkmechanismus
This compound exerts its effects primarily through binding to active sites of enzymes or receptors. The trifluoromethyl group often enhances its binding affinity due to its electron-withdrawing properties, while the hydroxyl group can form hydrogen bonds with target proteins. These interactions affect the molecular pathways in which these proteins are involved, leading to the compound's biological activity.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar pyridinone derivatives, 3-benzyl-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-hydroxy-2(1H)-pyridinone stands out due to its trifluoromethyl group, which provides enhanced metabolic stability and binding affinity. Other similar compounds might include:
4-hydroxy-2-pyridinone derivatives without halogens or trifluoromethyl groups: .
Pyridine derivatives with different substitutions at the 2nd and 5th positions: .
This compound's unique structure offers specific advantages in terms of reactivity and binding properties, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
IUPAC Name |
3-benzyl-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-hydroxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClF3N3O2/c21-16-11-14(20(22,23)24)12-26-18(16)25-7-9-27-8-6-17(28)15(19(27)29)10-13-4-2-1-3-5-13/h1-6,8,11-12,28H,7,9-10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJIYXOQBYFNOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclohexyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2743553.png)
![7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2743555.png)




![(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B2743560.png)
![[4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] cyclohexanecarboxylate](/img/structure/B2743562.png)
![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2743563.png)
![5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2743566.png)
![N-(3,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2743572.png)


![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)
